3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dihydro-1H-1,2,4-triazole with benzoic acid derivatives in the presence of dehydrating agents . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a wide range of benzoic acid derivatives with varying substituents .
Scientific Research Applications
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but with a pyrazole ring instead of a triazole ring.
2,3-Dihydro-1H-inden-4-yl benzoate: Features a different heterocyclic ring fused to the benzoic acid moiety.
Uniqueness
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1339242-86-2 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-3-1-2-5(4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
VMPNECGGXVTSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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